molecular formula C7H10O3 B8253911 (+/-)-2-Oxocyclopentaneacetic acid

(+/-)-2-Oxocyclopentaneacetic acid

Cat. No.: B8253911
M. Wt: 142.15 g/mol
InChI Key: OLLLIBGOZUPLOK-RXMQYKEDSA-N
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Description

(+/-)-2-Oxocyclopentaneacetic acid is an organic compound with a cyclopentane ring structure and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Oxocyclopentaneacetic acid typically involves the oxidation of cyclopentane derivatives. One common method is the oxidation of cyclopentanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate cyclopentanone, which is further oxidized to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-Oxocyclopentaneacetic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products Formed

    Oxidation: Dicarboxylic acids.

    Reduction: Cyclopentanol derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

(+/-)-2-Oxocyclopentaneacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+/-)-2-Oxocyclopentaneacetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The ketone group can also participate in nucleophilic addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A precursor in the synthesis of (+/-)-2-Oxocyclopentaneacetic acid.

    Cyclopentanol: An intermediate in the oxidation process to form this compound.

    Cyclopentane carboxylic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both a ketone and a carboxylic acid functional group on a cyclopentane ring

Properties

IUPAC Name

2-[(1R)-2-oxocyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLLIBGOZUPLOK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-2-Oxocyclopentaneacetic acid
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(+/-)-2-Oxocyclopentaneacetic acid
Reactant of Route 5
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Reactant of Route 6
(+/-)-2-Oxocyclopentaneacetic acid

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